molecular formula C12H12N6S B605196 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine

5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine

Cat. No.: B605196
M. Wt: 272.33 g/mol
InChI Key: MIQNXKWDQRNHAU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADX88178 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency for mGlu4. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of ADX88178 follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the conditions for industrial equipment, and ensuring compliance with regulatory standards for pharmaceutical production. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

ADX88178 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include modified versions of ADX88178 with altered functional groups. These modifications can enhance the compound’s pharmacokinetic properties, such as solubility, stability, and bioavailability .

Scientific Research Applications

Positive Allosteric Modulator of mGluR4

ADX88178 acts as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is implicated in various neurological conditions, making ADX88178 a candidate for treating disorders such as:

  • Anxiety Disorders : In rodent models, ADX88178 has shown anxiolytic-like effects, evidenced by increased exploration in elevated plus-maze tests and reduced marble burying behavior, indicating a decrease in anxiety levels .
  • Obsessive-Compulsive Disorder (OCD) : The modulation of mGluR4 by ADX88178 suggests potential benefits in managing OCD symptoms through its impact on glutamate signaling pathways .
  • Depression and Psychosis : Preliminary studies indicate that this compound may alleviate symptoms associated with depression and psychosis, further supporting its role in psychiatric treatment .

Neuropharmacological Studies

Research conducted on the effects of ADX88178 has demonstrated its efficacy in various behavioral assays. For instance, a study highlighted its ability to reduce anxiety-like behaviors in rodent models, which is critical for developing treatments for anxiety disorders .

Radiosynthesis for Imaging

A novel application of ADX88178 involves its use in positron emission tomography (PET) imaging. The compound was radiolabeled with carbon-11 to create [(11)C]ADX88178, allowing researchers to visualize mGluR4 distribution in vivo. This technique aids in understanding the receptor's role in different neurological conditions and could enhance diagnostic capabilities .

Potential Therapeutic Implications

Given its pharmacological profile, ADX88178 holds promise for several therapeutic applications:

Condition Mechanism Potential Benefits
Anxiety DisordersmGluR4 modulationReduced anxiety-like behaviors
Obsessive-Compulsive DisordermGluR4 modulationAlleviation of compulsive behaviors
DepressionmGluR4 modulationImprovement in mood and reduction of depressive symptoms
PsychosismGluR4 modulationPotential reduction of psychotic symptoms

Mechanism of Action

ADX88178 exerts its effects by binding to the metabotropic glutamate receptor 4 (mGlu4) and enhancing its activity. This positive allosteric modulation leads to increased receptor activation in the presence of glutamate. The activation of mGlu4 receptors can modulate various signaling pathways, leading to neuroprotective and anti-inflammatory effects. This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ADX88178

ADX88178 stands out due to its high selectivity and potency for mGlu4, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Its ability to penetrate the brain and modulate neuroinflammatory responses further enhances its potential as a therapeutic agent .

Biological Activity

5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, with the CAS number 1235318-89-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and receptor modulation properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂N₆S, with a molecular weight of 272.33 g/mol. The compound features a thiazole ring fused with pyrazole and pyrimidine moieties, which are known to enhance biological activity through various mechanisms.

Antioxidant Activity

Recent studies have demonstrated that compounds containing thiazole and pyrazole structures exhibit significant antioxidant properties. For instance, a related study evaluated various heterocyclic compounds using the DPPH scavenging assay, showing that specific derivatives had IC₅₀ values ranging from 4.67 to 45.32 µg/mL . Although direct data on the antioxidant activity of this compound is limited, its structural similarities suggest potential antioxidant capabilities.

Antimicrobial Activity

The antimicrobial properties of similar thiazole and pyrazole derivatives have been extensively studied. For example, compounds derived from these scaffolds have shown promising results against various bacterial strains and fungi. A recent investigation highlighted that certain derivatives exhibited remarkable growth inhibitory activity with MIC values as low as 4.0 µg/mL . While specific studies on this compound are yet to be published, its structural characteristics imply it could share similar antimicrobial efficacy.

Receptor Modulation

One of the most notable applications of this compound is as a positive allosteric modulator for metabotropic glutamate receptor 4 (mGluR4). Research has indicated that its radiolabeled variant [(11)C]ADX88178 demonstrates specific binding in various brain regions, including the cerebellum and cerebral cortex . This suggests its potential use in neuropharmacology for conditions such as Parkinson's disease and schizophrenia.

Study on Antioxidant Properties

A study conducted on novel thiazole derivatives demonstrated significant antioxidant activities through DPPH assays. The best-performing compound had an IC₅₀ of 4.67 µg/mL, indicating strong free radical scavenging ability . This finding underscores the potential of thiazole-containing compounds in developing new antioxidants.

Study on Receptor Binding

In a study evaluating [(11)C]ADX88178 for imaging mGluR4, the compound was synthesized with high radiochemical purity and specific activity. In vitro autoradiography showed dose-dependent binding in rat brains, suggesting its utility in studying neurological disorders .

Summary Table of Biological Activities

Activity Description Reference
AntioxidantPotential antioxidant activity; related compounds showed IC₅₀ values from 4.67 to 45.32 µg/mL
AntimicrobialStructural similarities suggest potential antimicrobial efficacy; MIC values < 5 µg/mL observed in related studies
Receptor ModulationPositive allosteric modulation of mGluR4; specific binding observed in rat brain studies

Q & A

Q. Basic: What are the critical steps and challenges in synthesizing this compound?

Methodological Answer :
The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitutions, and coupling reactions. Key steps include:

  • Cyclization : Formation of the thiazole ring using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 90–120°C) .
  • Coupling Reactions : Introducing the pyrimidine and pyrazole moieties via nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
  • Purification : Column chromatography or recrystallization from solvents like acetone/DMSO to isolate the target compound .

Challenges :

  • Low yields due to steric hindrance from substituents on the pyrimidine and thiazole rings.
  • Byproduct formation from incomplete cyclization or side reactions (e.g., over-oxidation).

Table 1. Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole CyclizationPOCl₃, 120°C, 11 h58.598%
Pyrimidine CouplingPd catalysis, 80°C, 12 h39–8295–99%

Q. Advanced: How to resolve structural ambiguities when spectroscopic data conflicts with expected outcomes?

Methodological Answer :
Unexpected spectral data (e.g., NMR peak splitting or missing signals) may arise from tautomerism, steric effects, or incorrect regiochemistry. Strategies include:

  • X-Ray Crystallography : Definitive structural confirmation, as demonstrated for a related thiazolyl-pyrimidine derivative where NMR alone was insufficient .
  • DEPT-135 and HSQC NMR : To distinguish between carbon types and assign proton environments .
  • Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted spectra .

Example : In , a product initially misassigned via NMR was corrected using crystallography, revealing an unexpected dimerization via N–H···N hydrogen bonds .

Q. Basic: What analytical techniques are essential for validating purity and structure?

Methodological Answer :

  • HPLC : Assess purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm regiochemistry (e.g., pyrazole C-H couplings at δ 7.2–8.2 ppm) and methyl group environments (δ 2.1–2.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ for C₁₃H₁₄N₆S: calculated 295.1024, observed 295.1026) .

Table 2. Key NMR Peaks for Structural Confirmation

Proton Environmentδ (ppm)MultiplicityReference
Thiazole C-H7.8–8.2Singlet
Pyrimidine C-H6.7–7.1Doublet
Methyl groups (N-linked)2.3–2.6Singlet

Q. Advanced: How to design SAR studies for this compound’s bioactivity?

Methodological Answer :

  • Core Modifications : Vary substituents on the pyrimidine (e.g., 4-methyl vs. 4-fluoro) and pyrazole (e.g., 1H vs. 3H tautomers) to assess steric/electronic effects .
  • In Vitro Assays : Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ kinase assays .
  • Molecular Docking : Predict binding modes using PyMOL or AutoDock to prioritize synthetic targets .

Case Study : In , introducing a methyl group at the pyrimidine 4-position enhanced hydrophobic interactions in the ATP-binding pocket of a kinase target .

Q. Advanced: How to optimize reaction conditions to improve yield?

Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., 5–10 mol% Pd) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) while maintaining yields .

Table 3. Yield Optimization via Solvent Screening

SolventTemperature (°C)CatalystYield (%)
DMF80Pd(PPh₃)₄65
THF60Pd(OAc)₂42
Toluene110None28

Q. Advanced: How to elucidate reaction mechanisms in the synthesis?

Methodological Answer :

  • Isotopic Labeling : Use ¹³C-labeled reagents to track carbon migration during cyclization .
  • Kinetic Studies : Monitor intermediate formation via in situ IR or LC-MS to identify rate-determining steps .
  • Computational Studies : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in coupling reactions .

Example : In , acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride proceeded via a tetrahedral intermediate, confirmed by trapping with D₂O .

Q. Basic: What are common impurities, and how are they removed?

Methodological Answer :

  • Byproducts : Unreacted starting materials (e.g., pyrimidine precursors) or dimerized species.
  • Purification :
    • Flash Chromatography : Use gradients of ethyl acetate/hexane (3:7 → 1:1) .
    • Recrystallization : From acetone/water mixtures to isolate high-purity crystals .

Table 4. Common Impurities and Removal Strategies

ImpuritySourceRemoval Method
Unreacted pyrazoleIncomplete couplingColumn chromatography
Oxidized thiazoleOver-oxidationRecrystallization

Q. Advanced: How to apply computational modeling to predict reactivity?

Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess stability .

Example : For a pyrimidine-thiazole analogue, DFT predicted a 2.1 kcal/mol preference for attack at the pyrimidine C4 position, aligning with experimental outcomes .

Properties

IUPAC Name

5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQNXKWDQRNHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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